
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the naphthalene ring system. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form aldehydes from aromatic compounds. In this reaction, 6-methoxytetralone is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Vilsmeier-Haack reactions with optimized conditions to maximize yield and purity. The reaction conditions, such as temperature, solvent, and reagent concentrations, would be carefully controlled to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The chloro and methoxy groups can also participate in substitution reactions, further modifying the compound’s structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde
- 6-Methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- 3-Chloro-6-methoxy-1,4-dihydronaphthalene
Uniqueness
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C12H11ClO2 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-11-3-2-8-4-10(7-14)12(13)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3 |
Clave InChI |
LNOGARDICXZZDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(=C(C2)Cl)C=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




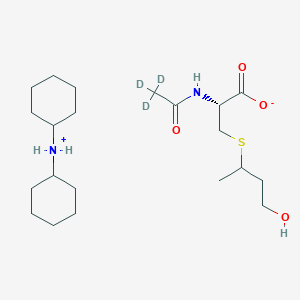

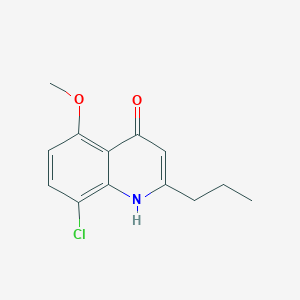
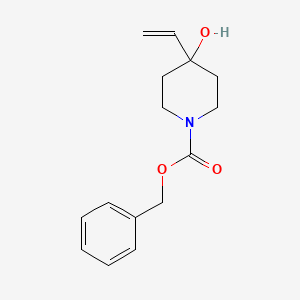


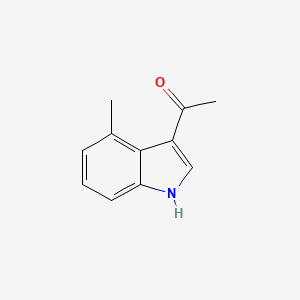
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
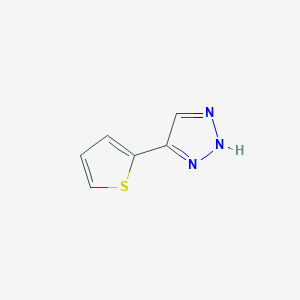
![5-[4-[2-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13709442.png)
